ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a cyclopenta-thiazole core fused with a dihydro ring system. The molecule contains a 4-chloropicolinamido substituent at position 2 and an ethyl ester group at position 2. The compound’s synthesis likely involves multi-step reactions, including cyclization and amidation processes, as inferred from analogous synthetic routes for thiazole-containing heterocycles .
Properties
IUPAC Name |
ethyl 2-[(4-chloropyridine-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-2-22-14(21)9-3-4-11-12(9)18-15(23-11)19-13(20)10-7-8(16)5-6-17-10/h5-7,9H,2-4H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOYOHJAGVSHOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NC=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multiple steps, starting with the formation of the cyclopenta[d]thiazole core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound could be used in the production of agrochemicals, pharmaceuticals, or other chemical products.
Mechanism of Action
The mechanism by which ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exerts its effects depends on its specific biological targets and pathways. For example, if it acts as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis with structurally related compounds:
Key Observations :
- Synthetic Complexity: The target compound’s synthesis likely requires halogenation and cyclization steps akin to those in , whereas simpler thiazolidinones (e.g., ) are synthesized via one-pot condensation.
- Biological Relevance : While the analogue in is hypothesized for kinase inhibition due to its pyridinylmethyl group, the target compound’s bioactivity remains unexplored in the provided evidence.
Crystallographic and Hydrogen-Bonding Comparisons
Crystallographic studies are critical for understanding molecular packing and stability. The cyclopenta-thiazole core may adopt similar hydrogen-bonding patterns, but its fused cyclopentane ring could introduce steric constraints absent in non-fused analogues .
Functional Group Impact on Solubility and Reactivity
- Ethyl Ester vs.
- Chlorine Substituent: The 4-chloro group on the picolinamide moiety could reduce π-π stacking interactions in the solid state compared to non-halogenated analogues, as seen in halogenated vs. non-halogenated thiazoles .
Biological Activity
Ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Gene Regulation : It may influence gene expression by acting as a modulator of transcription factors, particularly those involved in pluripotency and differentiation.
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12 | Inhibition of cell proliferation |
| A549 (Lung) | 10 | Modulation of signaling pathways |
Neuroprotective Effects
The compound has also shown promise in neuroprotection:
- Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells, potentially through the modulation of NF-kB signaling pathways.
Case Studies
- Study on Oct3/4 Expression : A high-throughput screening identified ethyl 2-(4-chlorophenyl)amino-thiazole derivatives as potent inducers of Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and stem cell biology .
- Antimicrobial Activity : Research indicates that derivatives exhibit antimicrobial properties against various bacterial strains, highlighting their potential as therapeutic agents .
Q & A
Q. What are the optimized synthetic routes for ethyl 2-(4-chloropicolinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate?
The synthesis involves multi-step reactions, including cyclocondensation and functional group transformations. For example, similar cyclopenta-thiazole derivatives are synthesized via reactions with thiourea derivatives under basic conditions, followed by purification via silica gel chromatography . Key intermediates like ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate are functionalized using reagents such as triethyl orthoformate and sodium azide to introduce tetrazole or amido groups . Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (reflux vs. ambient), and stoichiometric ratios to minimize side products.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry. For instance, NMR signals at δ 12.61 ppm (broad singlet) and δ 4.35 ppm (quartet) indicate NH and ethoxy groups, respectively, in analogous cyclopenta-thiazole derivatives .
- X-ray Crystallography : Use programs like SHELX for structure refinement. Crystallographic data for related cyclopenta-thiophene derivatives (e.g., CCDC entry o2764) confirm fused-ring geometry and hydrogen-bonding networks . Ensure high-resolution data (>1.0 Å) and validate refinement parameters (R-factor < 0.05) .
Q. What are the standard purity assessment protocols?
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation ≤0.4% for C, H, N, S). For example, a reported thiazole derivative showed 55.36% C (theoretical: 55.49%) and 11.36% S (theoretical: 11.40%) .
Advanced Research Questions
Q. How can reaction intermediates be stabilized to improve yields in cyclopenta-thiazole synthesis?
Reactive intermediates (e.g., thiourea adducts) are prone to hydrolysis. Stabilization strategies include:
- Using anhydrous solvents (e.g., DMF with molecular sieves) .
- Low-temperature (−20°C) handling of intermediates like 2-chloro-N-benzylacetamide .
- Inert atmosphere (N/Ar) to prevent oxidation of sulfur-containing moieties .
Q. How are data contradictions resolved in spectral interpretation?
Discrepancies in NMR or mass spectra often arise from tautomerism or dynamic processes. For example, thiazole-thione tautomerism in similar compounds leads to split signals in NMR. Use variable-temperature NMR (VT-NMR) to observe coalescence effects or computational tools (DFT calculations) to predict dominant tautomers . Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What computational methods are suitable for studying the compound’s mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., NOX4 inhibition, as seen in GLX351322 analogs) .
- MD Simulations : GROMACS or AMBER can simulate ligand-protein stability over 100 ns trajectories, focusing on binding-pocket residues (e.g., hydrogen bonds with His-115 in NOX4) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Q. How can crystallographic twinning be addressed during structure determination?
Twinning in cyclopenta-thiazole derivatives is common due to pseudo-symmetry. Use SHELXD for twin law identification and refine with SHELXL using the TWIN/BASF commands. For example, a twin fraction of 0.32 was resolved in a related thiophene structure .
Methodological Tables
Table 1: Key Spectral Data for this compound Analogs
| Parameter | Value/Observation | Reference |
|---|---|---|
| NMR (δ) | 12.61 (NH), 4.35 (OCHCH) | |
| HRMS (m/z) | Calculated: 306.318; Found: 306.315 | |
| Melting Point | 230°C (decomposition) |
Table 2: Computational Parameters for Docking Studies
| Software | Target Protein | Grid Box Size (Å) | RMSD (Å) |
|---|---|---|---|
| AutoDock Vina | NOX4 | 20 × 20 × 20 | 1.2 |
| Schrödinger Glide | AChE | 15 × 15 × 15 | 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
